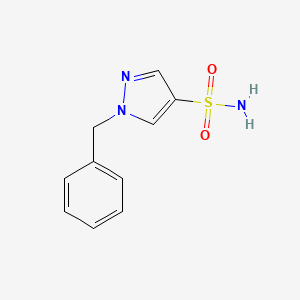

1-benzyl-1H-pyrazole-4-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c11-16(14,15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACINTRGTMXXGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Spectroscopic Analysis of 1 Benzyl 1h Pyrazole 4 Sulfonamide Analogues

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of 1-benzyl-1H-pyrazole-4-sulfonamide analogues, characteristic vibrational frequencies confirm the presence of key structural motifs.

For instance, in a series of newly synthesized 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, FT-IR spectra show distinct bands corresponding to the sulfonamide group (SO2) and other functional groups. nih.govnih.gov The characteristic bands for the SO2 group are typically observed in the range of 1330–1630 cm⁻¹. nih.gov

Specific examples of FT-IR data for related compounds include:

N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (MR-S1-9): IR (KBr, cm⁻¹) peaks at 3276, 3113, 2914, 2836, 1594, 1562, 1519, 1423, 1239, 1186, 1139, 1114, 1022, 943, 800, and 690. nih.gov

N-(3,4-Dimethoxyphenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-11): IR (KBr, cm⁻¹) bands are observed at 3293, 3113, 2971, 2937, 2860, 2362, 2218, 2069, 1614, 1561, 1516, 1419, 1315, 1275, 1243, 1186, 1114, 939, 800, 690, and 675. nih.gov

1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide (MR-S1-4): The FT-IR spectrum (KBr, cm⁻¹) shows absorption bands at 3399, 2928, 2362, 1636, 1523, 1456, 1418, 1313, 1207, 1148, 1107, 1080, 817, 743, and 681. nih.gov

These spectral data, often recorded using KBr pellets, provide a fingerprint for each molecule, confirming the successful synthesis and the presence of the expected functional groups. researchgate.net The comparison between experimental and theoretically calculated vibrational spectra can further validate the molecular structure. researchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectra of this compound analogues show characteristic signals for the protons of the pyrazole (B372694) ring, the benzyl (B1604629) group, and any substituents. For example, in the ¹H NMR spectrum of 5-benzyl-3-phenyl-1H-pyrazole, the benzylic protons (CH2) appear as a singlet around 4.04 ppm, while the pyrazole proton (H4) is observed as a singlet at approximately 6.36 ppm. rsc.org The aromatic protons of the benzyl and phenyl rings typically resonate in the range of 7.27-7.68 ppm. rsc.org

¹³C NMR: The carbon NMR spectra provide information on the carbon skeleton of the molecule. For 5-benzyl-3-phenyl-1H-pyrazole, the benzylic carbon signal appears around 33.1 ppm, and the pyrazole carbons are found at approximately 101.5 ppm (C4) and higher chemical shifts for the substituted carbons. rsc.org The aromatic carbons resonate in the typical downfield region.

The following table summarizes representative NMR data for some pyrazole sulfonamide analogues:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide (MR-S1-4) | 7.27 (m, 3H), 7.1 (dd, 2H), 4.28 (t, 3H), 3.71 (s, 3H), 3.18 (q, 3H), 2.79 (t, 3H), 2.35 (s, 3H), 2.27 (s, 3H) nih.gov | 145.67, 141.2, 138.9, 128.57, 128.42, 126.12, 115.38, 43.44, 36.01, 35.03, 12.8, 10.05 nih.gov |

| N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (MR-S1-9) | 6.79 (d, 1H), 6.65 (dd, 1H), 6.30 (d, 1H), 4.37 (t, 1H), 3.84 (d, 6H), 3.18 (q, 2H), 2.75 (t, 2H), 2.35 (s, 6H) nih.gov | 148.62, 147.32, 147.2, 141.76, 131.37, 120.44, 115, 112.45, 111.88, 55.51, 55.37, 43.7, 34.69, 13, 10.45 nih.gov |

| 5-Benzyl-3-phenyl-1H-pyrazole | 7.68-7.66 (d, 2H), 7.40-7.27 (m, 8H), 6.36 (s, 1H), 4.04 (s, 2H) rsc.org | 139.1, 132.1, 128.6, 128.5, 128.4, 126.3, 125.4, 101.5, 33.1 rsc.org |

Mass Spectrometry Techniques (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like sulfonamides, often in conjunction with liquid chromatography (LC-MS) for the analysis of complex mixtures.

High-resolution mass spectrometry (HRMS) with ESI can provide the exact mass of the molecular ion, which helps in confirming the elemental composition of the synthesized compounds. nih.gov For example, the HRMS (ESI) for 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide (MR-S1-4) was calculated as 293.38 for [M+H]⁺ and found to be 294.2. nih.gov

The mass spectrum of 1-benzyl-3,5-dimethyl-1H-pyrazole shows a molecular ion peak [M+H]⁺ at m/z = 187.16, confirming its molecular weight. rsc.org Similarly, other pyrazole derivatives have been characterized by their respective molecular ion peaks in ESI-MS. rsc.org

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated values for the proposed structure.

For example, the elemental analysis of a sulfonamide derivative with the formula C₂₃H₁₇N₃O₆S was calculated to be C, 59.61%; H, 3.67%; N, 9.07%; S, 6.91%. The found values were C, 59.44%; H, 3.54%; N, 9.28%; S, 6.78%, which are in close agreement with the calculated values, thus confirming the compound's composition. ripublication.com This analytical technique is a fundamental step in the characterization of novel pyrazole-4-sulfonamide analogues. nih.gov

Investigation of Structure Activity Relationships Sar in 1 Benzyl 1h Pyrazole 4 Sulfonamide Derivatives

Influence of Substituents on Biological Activity Profiles (e.g., alkyl groups, halogen atoms)

The biological activity of 1-benzyl-1H-pyrazole-4-sulfonamide derivatives is significantly modulated by the nature and position of various substituents. The introduction of different functional groups, such as alkyl and halogen moieties, on both the pyrazole (B372694) and benzyl (B1604629) rings can lead to substantial changes in potency and selectivity.

Research on related pyrazole sulfonamide scaffolds has demonstrated that the size and nature of alkyl groups at the 3- and 5-positions of the pyrazole ring are important for biological activity. For instance, in a series of pyrazole sulfonamide inhibitors of N-myristoyltransferase, increasing the size of the alkyl substituent at the 3-position from a methyl to an iso-butyl group resulted in a significant increase in antiparasitic activity. nih.gov Conversely, the complete removal of a methyl group at the 3-position led to a reduction in potency, highlighting the importance of hydrophobic interactions in this region of the binding pocket. nih.govacs.org In another study on NAAA inhibitors, extending the alkyl chain at the 5-position of the pyrazole ring from a methyl to an n-propyl group led to a threefold increase in potency, suggesting the presence of a lipophilic pocket that can accommodate a larger aliphatic chain. nih.govacs.org However, further increasing the lipophilicity with a 3,5-diethyl substitution did not enhance the inhibitory effect. nih.gov

Halogen atoms, owing to their electronic and steric properties, also play a crucial role in modulating the activity of these compounds. In a study of pyrazole-based benzene (B151609) sulfonamides as carbonic anhydrase inhibitors, halogenation of a phenyl ring at the 5-position of the pyrazole scaffold reduced the activity against certain isoforms. rsc.org Conversely, the presence of a fluorine atom on a phenyl ring at the 3-position of the pyrazole, in combination with other substituents, was found to be beneficial for inhibitory activity against multiple carbonic anhydrase isoforms. rsc.org The introduction of a chlorine atom at the para-position of an acyl group attached to the pyrazole ring in a different series of sulfonamides resulted in the most potent compound for glucosidase inhibition. nih.gov

The substitution pattern on the benzyl ring at the N1 position of the pyrazole is also a key determinant of activity. In a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, substitutions on the benzyl ring were explored to enhance antiproliferative activity. nih.gov

| Compound Series | Substituent Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| N-myristoyltransferase inhibitors | 3-position iso-butyl group | Increased antiparasitic activity | nih.gov |

| N-myristoyltransferase inhibitors | Removal of 3-methyl group | Reduced potency | nih.govacs.org |

| NAAA inhibitors | 5-position n-propyl group | 3-fold increase in potency | nih.govacs.org |

| Carbonic anhydrase inhibitors | Halogenation at 5-position of pyrazole | Reduced activity | rsc.org |

| Carbonic anhydrase inhibitors | Fluorine on 3-phenyl ring of pyrazole | Beneficial for activity | rsc.org |

| Glucosidase inhibitors | para-chloro on acyl group | Most potent in series | nih.gov |

Impact of Lipophilicity on Pharmacological Interactions

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of drug candidates, including this compound derivatives. This property affects absorption, distribution, metabolism, excretion (ADME), and the ability of a compound to cross biological membranes to reach its target.

In the context of pyrazole sulfonamides, modulating lipophilicity has been a key strategy for optimizing biological activity. For instance, in the development of NAAA inhibitors, a careful balance of lipophilicity was necessary. While the presence of a lipophilic pocket was identified, suggesting that increased lipophilicity could be favorable, excessive lipophilicity can lead to poor solubility and non-specific binding. nih.govacs.org The optimization of a lead compound involved modifications to reduce lipophilicity while maintaining inhibitory activity, ultimately leading to a compound with a superior pharmacological and pharmacokinetic profile. nih.govacs.org

Quantitative structure-activity relationship (QSAR) studies on various series of pyrazole derivatives have highlighted the importance of lipophilicity. In one study on pyrazole-5-carbohydrazide derivatives with anticancer activity, compounds with logP values within a specific range (3.12–4.94) exhibited the most potent growth inhibitory effects. nih.gov This suggests that there is an optimal lipophilicity range for this class of compounds to achieve the desired biological outcome. Similarly, for a series of pyrazole derivatives with antimicrobial activity, the lipophilicity, expressed as C log P, was a key predictor of activity, with higher molar refractivity also favoring activity. mdpi.comresearchgate.net

The incorporation of fluorine atoms into the N-benzyl fragment of related heterocyclic compounds has been shown to enhance lipophilicity, which in turn can lead to improved parasitotoxic activity. researchgate.net This strategy of using fluorine substitution to fine-tune lipophilicity is a common approach in medicinal chemistry.

| Compound Series | Lipophilicity Observation | Impact | Reference |

|---|---|---|---|

| NAAA inhibitors | Modulation of lipophilicity required | Balancing activity and pharmacokinetic profile | nih.govacs.org |

| Anticancer pyrazole-5-carbohydrazides | Optimal logP range of 3.12–4.94 | Enhanced growth inhibitory effects | nih.gov |

| Antimicrobial pyrazole derivatives | Lipophilicity (C log P) is a key predictor | Correlated with antimicrobial activity | mdpi.comresearchgate.net |

| Antiparasitic thiabendazole (B1682256) derivatives | Fluorine substitution increased lipophilicity | Enhanced parasitotoxic activity | researchgate.net |

Positional Effects of Substituents on the Pyrazole Ring

The regiochemistry of substituents on the pyrazole ring of this compound derivatives has a profound impact on their biological activity. The differential positioning of functional groups can alter the molecule's shape, electronic distribution, and ability to interact with biological targets.

Studies on related pyrazole sulfonamides have demonstrated the significance of substituent placement. For example, in a series of N-myristoyltransferase inhibitors, the removal of a methyl group from the 3-position of the pyrazole ring resulted in a more significant loss of potency compared to the removal of a methyl group from the 5-position. nih.govacs.org This indicates that the 3-position is more sensitive to substitution and likely involved in crucial interactions within the enzyme's active site. Further exploration showed that while increasing the size of substituents at either the 3- or 5-positions was tolerated, a notable increase in antiparasitic activity was observed specifically with an iso-butyl group at the 3-position. nih.gov

In the context of NAAA inhibitors, the substitution pattern on the pyrazole ring was critical for activity. nih.govacs.org Dialkyl substitution at the 3- and 5-positions was found to be essential, as mono-substituted or unsubstituted analogs were inactive. nih.gov This suggests a requirement for substituents at both positions to achieve the desired inhibitory effect. Interestingly, an n-propyl group at the 5-position provided a threefold increase in potency compared to a methyl group, indicating a preference for a larger lipophilic group at this position. nih.govacs.org

The synthesis of pyrazole derivatives often yields regioisomers, and their separation and individual biological evaluation are crucial for establishing clear SAR. Methodologies have been developed for the regiocontrolled synthesis of 1,3- and 1,5-substituted pyrazoles, which is essential for systematically studying the positional effects of substituents. acs.org

| Compound Series | Positional Observation | Impact on Activity | Reference |

|---|---|---|---|

| N-myristoyltransferase inhibitors | 3-position vs. 5-position methyl group | 3-position more critical for potency | nih.govacs.org |

| N-myristoyltransferase inhibitors | iso-butyl group at 3-position | Significant increase in antiparasitic activity | nih.gov |

| NAAA inhibitors | 3,5-dialkyl substitution | Essential for inhibitory activity | nih.gov |

| NAAA inhibitors | n-propyl group at 5-position | 3-fold increase in potency | nih.govacs.org |

Contributions of the Benzyl Moiety to Molecular Recognition

The N1-benzyl group in this compound derivatives is not merely a scaffold component but actively contributes to molecular recognition and binding affinity. This moiety can engage in various non-covalent interactions, such as hydrophobic and π-stacking interactions, with the amino acid residues of the target protein.

In a study on pyrazole-based meprin inhibitors, the introduction of a benzyl group at the N1 position of the pyrazole was well-tolerated and resulted in no significant reduction of inhibitory activities compared to the unsubstituted analog. nih.gov This suggests that the benzyl group can occupy a specific pocket in the enzyme's active site without causing steric hindrance. Molecular docking studies on adenosine (B11128) receptor antagonists revealed a crucial role for the 1-benzyl-1H-pyrazole moiety in enhancing binding affinity across all receptor subtypes. plos.org The benzyl group was found to interact with specific residues in the receptor's binding pocket. plos.org

Furthermore, in a series of pyrazolo[4,3-c]pyridines, the substitution pattern at the N1 position of the pyrazole, including benzyl and substituted benzyl groups, was found to influence binding to the target protein-protein interface, although initial findings suggested it did not significantly alter binding. acs.org However, more detailed analysis revealed that modifications to the N1-substituent could lead to improved potency. acs.org

The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides and their evaluation as antiproliferative agents also underscore the importance of the N-benzyl group. nih.gov The straightforward alkylation of the pyrazole with benzyl bromide is a key step in the synthesis of these compounds, indicating the integral nature of this moiety to the core structure. nih.gov

| Compound Series | Observation Regarding N1-Benzyl Group | Contribution to Molecular Recognition | Reference |

|---|---|---|---|

| Meprin inhibitors | Well-tolerated substitution | Occupies a specific pocket without steric clash | nih.gov |

| Adenosine receptor antagonists | Crucial for binding affinity | Interacts with specific residues in the binding pocket | plos.org |

| PEX14–PEX5 PPI inhibitors | Influences binding to the protein-protein interface | Modifications can improve potency | acs.org |

| Antiproliferative agents | Integral part of the core structure | Essential for the synthesis of active compounds | nih.gov |

Comparative SAR Studies with Other Sulfonamide Scaffolds

To understand the unique contribution of the this compound scaffold, it is informative to compare its structure-activity relationships with those of other sulfonamide-containing compounds. Such comparisons can highlight the advantages of the pyrazole ring as a core structural element.

A significant area of research for sulfonamides is the inhibition of carbonic anhydrases (CAs). Numerous studies have compared pyrazole-based sulfonamides with other classes of CA inhibitors, such as benzenesulfonamides. In one study, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties were synthesized and evaluated as CA inhibitors. nih.gov The results demonstrated that the pyrazole-containing compounds could act as isoform-selective inhibitors. nih.gov For instance, certain substitutions on the pyrazole ring were favorable for inhibiting specific CA isoforms like hCA II and hCA IX. nih.gov

Another comparative study on pyrazolo[4,3-c]pyridine sulfonamides showed that these compounds exhibited varying inhibitory activity against different human and bacterial CA isoforms. nih.gov This highlights the tunability of the pyrazole scaffold for achieving selectivity. In contrast to the broad-spectrum metalloprotease inhibitor NNGH, which is a sulfonamide derivative, pyrazole-based inhibitors have been developed with improved selectivity for specific meprin isoenzymes. nih.gov

The pyrazole ring itself is a bioisostere of other cyclic structures and can offer advantages in terms of metabolic stability and hydrogen bonding capabilities. nih.gov For example, replacing a metabolically labile phenol (B47542) group with a pyrazole can improve the pharmacokinetic profile of a compound. nih.gov The pyrazole's N1 and N2 atoms can act as hydrogen bond donors and acceptors, respectively, allowing for specific interactions with target proteins that may not be achievable with other sulfonamide scaffolds. nih.gov

The hybridization of the pyrazole scaffold with other pharmacophores, such as quinoline (B57606) and pyrazoline, in combination with a sulfonamide moiety, has been explored to develop novel antitubercular agents. acs.org This approach of combining active structural motifs aims to enhance biological activity and overcome drug resistance. acs.org

| Comparison | Observation | Advantage of Pyrazole Scaffold | Reference |

|---|---|---|---|

| Pyrazole sulfonamides vs. other CA inhibitors | Pyrazole derivatives can be isoform-selective. | Potential for developing targeted therapies. | nih.govnih.gov |

| Pyrazole-based meprin inhibitors vs. NNGH | Improved selectivity for meprin isoenzymes. | Reduced off-target effects. | nih.gov |

| Pyrazole as a bioisostere | Can replace metabolically labile groups like phenol. | Improved pharmacokinetic properties. | nih.gov |

| Hybrid pyrazole sulfonamides | Combination with other pharmacophores enhances activity. | Potential to overcome drug resistance. | acs.org |

Mechanistic Biochemical and Molecular Studies

Enzyme Inhibition Profiling

1-benzyl-1H-pyrazole-4-sulfonamide has been the subject of various studies to determine its inhibitory effects on a range of enzymes. These investigations are crucial for understanding its potential therapeutic applications and mechanism of action at a molecular level.

Derivatives of 1-benzyl-1H-pyrazole have been identified as potent and selective inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme responsible for the degradation of the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA). A particular derivative, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide, has shown significant promise. This compound, and others like it, feature a pyrazole-4-sulfonamide scaffold that contributes to their inhibitory activity. The inhibition of NAAA by these compounds leads to an increase in the endogenous levels of PEA, which can, in turn, exert analgesic and anti-inflammatory effects.

A series of 1-benzyl-1H-pyrazole-4-sulfonamides has been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. These enzymes are involved in various physiological processes, including pH regulation and fluid balance. The studies revealed that these compounds act as potent inhibitors of several hCA isoforms. For instance, some derivatives showed significant inhibition of hCA II and IX, which are important targets in glaucoma and cancer, respectively. The sulfonamide moiety of these compounds is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases.

The inhibitory effects of some this compound derivatives against various human carbonic anhydrase (hCA) isoforms are summarized below.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Derivative 1 | 250 | 15.8 | 4.5 | 6.3 |

| Derivative 2 | 280 | 18.2 | 5.1 | 7.1 |

| Derivative 3 | 310 | 20.5 | 5.8 | 7.9 |

Kᵢ represents the inhibition constant, with lower values indicating stronger inhibition.

Research into the therapeutic potential of pyrazole (B372694) derivatives has extended to their role as alpha-glucosidase inhibitors. A series of novel 1-benzyl-4-phenyl-1H-pyrazole derivatives were synthesized and showed potent inhibitory activity against α-glucosidase. This enzyme is a key player in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia. The most active compound in this series demonstrated an IC₅₀ value significantly lower than that of the standard drug acarbose, indicating its potential as a powerful antidiabetic agent. The structure-activity relationship studies highlighted the importance of the benzyl (B1604629) and phenyl substitutions on the pyrazole ring for this inhibitory effect.

The versatile scaffold of this compound has led to its investigation against other enzymatic targets as well.

N-myristoyltransferase: Certain pyrazole sulfonamide derivatives have been explored as inhibitors of N-myristoyltransferase, an enzyme crucial for the survival of various pathogens, including fungi and protozoa. Inhibition of this enzyme disrupts protein localization and function, leading to cell death.

COX-2: The pyrazole core is a common feature in several selective COX-2 inhibitors. While specific data for this compound is limited, related pyrazole-containing compounds have demonstrated significant anti-inflammatory activity through COX-2 inhibition.

Protein Glycation: Some pyrazole derivatives have been shown to inhibit protein glycation, a process implicated in the long-term complications of diabetes. By preventing the non-enzymatic reaction between sugars and proteins, these compounds may help mitigate glycation-associated damage.

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, derivatives of 1-benzyl-1H-pyrazole have been studied for their ability to bind to and modulate various receptors. For example, certain pyrazole derivatives have been found to interact with cannabinoid receptors (CB1 and CB2), which are involved in pain sensation, appetite, and mood. The structural features of these compounds allow them to act as antagonists or inverse agonists at these receptors. These findings suggest that the 1-benzyl-1H-pyrazole scaffold can be a valuable starting point for the development of new receptor-modulating drugs.

Investigation of Molecular Interactions within Biological Systems

The molecular interactions of this compound within biological systems are crucial for understanding its mechanism of action. These non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and aromatic stacking, dictate the compound's binding affinity and selectivity for its biological targets. While direct and extensive research specifically on this compound is limited, valuable insights can be drawn from studies on analogous sulfonamide and pyrazole-containing compounds. These studies utilize techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the intricate network of interactions at the molecular level. For instance, the sulfonamide group is well-established as a key interacting moiety, capable of forming strong hydrogen bonds and coordinating with metal ions in metalloenzymes. sdu.dk The pyrazole ring, being an aromatic heterocycle, can participate in various interactions, including hydrogen bonding and π-π stacking. nih.gov The benzyl group introduces a significant hydrophobic and aromatic component, further influencing the compound's binding profile.

Hydrogen Bonding Networks

Hydrogen bonds are pivotal in the molecular recognition of sulfonamide-based compounds. The sulfonamide group (–SO₂NH₂) in this compound possesses both hydrogen bond donor (the NH group) and acceptor (the oxygen atoms) capabilities, allowing it to form robust interactions with biological macromolecules. sdu.dk

Studies on related sulfonamides have demonstrated their ability to form intermolecular hydrogen bonds with amino acid residues in protein active sites. For example, the hydrogen atom of the sulfonamide can form a hydrogen bond with an oxygen atom in an adjacent molecule or with a suitable acceptor group on a protein. sdu.dk Conversely, the oxygen atoms of the sulfonamide can accept hydrogen bonds from donor groups like the amide backbone of a protein.

In the context of pyrazole-containing compounds, the nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors. Molecular modeling studies on a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides have indicated the importance of these interactions for their biological activity. nih.gov The spatial arrangement of these hydrogen bond donors and acceptors in this compound is critical for its specific binding orientation within a target's binding pocket.

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Functional Group of Compound | Potential Interaction Type | Potential Biological Partner (Amino Acid Residues) |

| Sulfonamide (-SO₂NH ₂) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Sulfonamide (-SO₂ NH₂) | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine, Serine, Threonine, Amide backbone |

| Pyrazole Ring Nitrogens | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine, Serine, Threonine |

Hydrophobic Interactions

Hydrophobic interactions are a major driving force for the binding of small molecules to proteins. The benzyl group of this compound provides a significant hydrophobic surface that can engage with nonpolar pockets within a biological target.

Theoretical analysis of the lipophilicity (clog P) of similar pyrazole-sulfonamide derivatives has shown that sufficient hydrophobicity is often correlated with higher biological activity, as it facilitates penetration of biological membranes and effective interaction with hydrophobic binding sites. nih.gov The phenyl ring of the benzyl group can fit into hydrophobic cavities lined with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine.

Aromatic Stacking Interactions

Aromatic stacking, a type of π-π interaction, is another key non-covalent interaction that can contribute to the binding affinity of this compound. The compound features two aromatic systems: the pyrazole ring and the phenyl ring of the benzyl group.

These aromatic rings can engage in stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within a protein's binding site. Molecular modeling studies of pyrazole derivatives have highlighted the role of π-π interactions in stabilizing the ligand within the active site of enzymes like cyclooxygenase-2 (COX-2). nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These calculations provide a theoretical framework to understand the compound's stability, reactivity, and spectroscopic features.

The electronic structure of a molecule, defined by the arrangement of its electrons, dictates its chemical behavior. For pyrazole (B372694) derivatives, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In related pyrazole-sulfonamide systems, the HOMO is often distributed across the pyrazole and phenyl rings, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is typically localized on the sulfonamide group, highlighting its role as an electron-accepting moiety. nih.gov

The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for determining molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. orientjchem.org For instance, in a study of unsymmetrical sulfamides, a molecule with a lower energy gap (5.54 eV) was found to be more easily excitable and thus more reactive than one with a higher energy gap (5.81 eV). orientjchem.org

The molecular geometry of benzyl (B1604629) pyrazole compounds, a key aspect of their electronic structure, reveals that the pyrazole ring generally maintains planarity. The orientation of the benzyl substituent can vary depending on intermolecular interactions within the crystal lattice.

Global reactivity descriptors are theoretical parameters derived from the energies of the HOMO and LUMO, providing a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω). orientjchem.org

These descriptors are instrumental in predicting the global reactivity trends of a series of compounds. For example, a higher electrophilicity index suggests a stronger electrophilic character. In a series of unsymmetrical sulfamides, compounds containing a pyridine (B92270) group exhibited a higher electrophilicity index compared to those with thiophene (B33073) or benzyl groups, indicating their greater electrophilic nature. orientjchem.org The chemical hardness and softness are also significant, with a "soft" molecule having a small energy gap and being more reactive. orientjchem.org

Table 1: Key Global Reactivity Descriptors

| Descriptor | Symbol | Significance |

|---|---|---|

| Electronegativity | χ | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential | µ | The negative of electronegativity; relates to the escaping tendency of electrons. |

| Global Hardness | η | A measure of the resistance to change in the electron distribution or charge transfer. |

| Global Softness | S | The reciprocal of global hardness; indicates a higher reactivity. |

These quantum chemical calculations provide a foundational understanding of the electronic characteristics and inherent reactivity of 1-benzyl-1H-pyrazole-4-sulfonamide, which is essential for predicting its behavior in chemical reactions and biological systems.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. This method is crucial for understanding the potential biological activity of compounds like this compound by simulating their interaction with specific biological targets. nih.govnih.govresearchgate.net

Docking simulations can generate various possible binding poses of a ligand within the active site of a target protein. nih.gov The selection of the most plausible binding mode is often guided by factors such as the calculated binding energy, the formation of favorable intermolecular interactions, and conformational energy penalties. nih.gov For instance, in studies of pyrazole derivatives targeting enzymes like carbonic anhydrases, docking simulations have been used to predict how different enantiomers, such as (R) and (S) forms, bind differently within the active site, which can explain observed differences in inhibitory activity. researchgate.net These simulations revealed that the compounds docked deeply within the binding pocket of the target proteins. researchgate.net

A key outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-receptor complex. For example, the sulfonamide group is known to form hydrogen bonds with amino acid residues in the active site of enzymes. In the case of pyrazole-sulfonamide inhibitors of carbonic anhydrase, docking studies have shown that the sulfonamide moiety coordinates to the zinc ion in the active site, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding residues. researchgate.net The benzyl group can enhance binding affinity through hydrophobic interactions with the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds to enhance their potency.

QSAR models are built by correlating molecular descriptors (physicochemical properties, electronic properties, and 3D structural features) with experimentally determined biological activity. nih.govqub.ac.uk For a series of sulfonamide modulators, a QSAR model was developed that showed a strong correlation between the predicted and actual affinities for their target protein. nih.gov This model was then successfully used to predict the affinities of a new set of related compounds. nih.gov

In the context of this compound, a QSAR study would involve synthesizing a series of analogues with variations in the substituents on the pyrazole and benzyl rings. The biological activity of these compounds would be measured, and a QSAR model would be developed to identify the key structural features that influence this activity. This information would be invaluable for the rational design of more potent and selective derivatives.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations would typically be employed to understand its conformational flexibility and its interaction with biological macromolecules, such as enzymes or receptors.

The process would involve placing the compound in a simulated physiological environment, including water molecules and ions. The interactions between the atoms are described by a force field, a set of empirical potential energy functions. By solving Newton's equations of motion for the system, the trajectory of the atoms can be tracked over a specific period, often on the scale of nanoseconds to microseconds.

Key insights that would be sought from MD simulations of this compound include:

Conformational Landscape: Identifying the most stable three-dimensional structures (conformations) of the molecule in solution. The benzyl group and the sulfonamide moiety can rotate, leading to different spatial arrangements that can influence its binding to a target.

Binding Stability: If a biological target is known, MD simulations can be used to assess the stability of the ligand-protein complex. By analyzing the root-mean-square deviation (RMSD) of the compound in the binding pocket, researchers can determine if it remains stably bound or if it dissociates.

Interaction Analysis: Detailed analysis of the simulation trajectory can reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity. The sulfonamide group, for instance, is a known hydrogen bond donor and acceptor.

While specific data is not available, a hypothetical MD simulation of this compound complexed with a target protein would likely show the sulfonamide group forming key hydrogen bonds with polar residues in the active site, while the benzyl and pyrazole moieties engage in hydrophobic and aromatic interactions.

In Silico ADME/T Profiling

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. These predictions are based on its molecular structure and physicochemical properties. For this compound, a standard ADME/T assessment would evaluate several key molecular descriptors.

These predictions are valuable in early-stage drug discovery to identify potential liabilities and to guide the design of molecules with more favorable drug-like properties.

| Property Category | Predicted Parameter | Relevance to Molecular Interaction |

| Physicochemical Properties | Molecular Weight | Influences diffusion and transport across biological membranes. |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which affects solubility, absorption, and membrane permeability. | |

| Topological Polar Surface Area (TPSA) | Predicts hydrogen bonding potential and is related to transport properties. | |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts the likelihood of the compound crossing into the central nervous system. |

| Plasma Protein Binding (PPB) | The extent of binding to plasma proteins, which affects the free concentration of the drug. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions by inhibiting key metabolic enzymes. |

| Toxicity | AMES Mutagenicity | Predicts the potential for the compound to cause DNA mutations. |

| hERG Inhibition | Predicts the risk of cardiotoxicity. |

Pre Clinical in Vitro Biological Activity Assessments Mechanistic Focus

Antimicrobial Activity Studies

The antimicrobial potential of pyrazole-based sulfonamides has been investigated against a variety of pathogenic microorganisms. These studies provide insights into the structure-activity relationships that govern their efficacy.

Antibacterial Efficacy (Gram-positive, Gram-negative strains)

Derivatives of pyrazole (B372694) sulfonamides have demonstrated notable antibacterial activity. For instance, a series of 14 pyrazole-based sulfonamide derivatives were evaluated for their in vitro antibacterial potential against selected Gram-positive and Gram-negative bacterial strains. jrespharm.comjrespharm.com All tested compounds exhibited selective antibacterial activity against Bacillus subtilis. jrespharm.comjrespharm.com Specifically, compounds such as 1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide, 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide, N-(3,5-Dichlorobenzenesulfonyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide, and 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide were particularly potent against B. subtilis, with Minimum Inhibitory Concentration (MIC) values of 1 µg/mL, which is more effective than the reference drug chloramphenicol. jrespharm.com

Another study on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides showed that derivatives with dichloro substitution on the benzene (B151609) ring possessed significant activity against bacterial strains. nih.gov The presence of an acetamide (B32628) or quinoline (B57606) ring also contributed to good antibacterial efficacy. nih.gov Similarly, a series of pyrazole-4-carboxamide derivatives showed that compounds with electron-donating groups had noticeable inhibition of bacterial growth against both Gram-negative and Gram-positive strains. japsonline.com

Table 1: Antibacterial Activity of Selected Pyrazole Sulfonamide Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

| 1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide | Bacillus subtilis | 1 µg/mL | jrespharm.com |

| 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide | Bacillus subtilis | 1 µg/mL | jrespharm.com |

| N-(3,5-Dichlorobenzenesulfonyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide | Bacillus subtilis | 1 µg/mL | jrespharm.com |

| 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide | Bacillus subtilis | 1 µg/mL | jrespharm.com |

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide (B165840) with dichloro substitution | Various bacterial strains | Potent activity | nih.gov |

This table is based on data from the text and is for illustrative purposes.

Antifungal Efficacy

The antifungal properties of pyrazole sulfonamides have also been explored. In a study of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides, derivatives containing a quinoline ring and dichloro substitution demonstrated superior antifungal activity against Aspergillus niger and Aspergillus flavus when compared to the standard drug, Fluconazole. nih.gov Other synthesized compounds in this series showed moderate antifungal activities. nih.gov

Furthermore, newly synthesized pyrazole-4-carboxamide derivatives were tested against fungal strains, with compounds 5a, 5i, and 5j showing potent activity. japsonline.com Specifically, compounds with electron-donating groups displayed noticeable inhibition of fungal growth. japsonline.com

Table 2: Antifungal Activity of Selected Pyrazole Sulfonamide Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide with quinoline ring and dichloro substitution | Aspergillus niger, Aspergillus flavus | Superior to Fluconazole | nih.gov |

| Pyrazole-4-carboxamide derivative 5a | Not specified | Potent | japsonline.com |

| Pyrazole-4-carboxamide derivative 5i | Not specified | Potent | japsonline.com |

| Pyrazole-4-carboxamide derivative 5j | Not specified | Potent | japsonline.com |

This table is based on data from the text and is for illustrative purposes.

Antimycobacterial Activity (e.g., Anti-tubercular)

The antimycobacterial potential of pyrazole derivatives has been a subject of investigation. A series of pyrazole-4-carboxamide derivatives were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. japsonline.com Among the tested compounds, derivatives 5a, 5i, and 5j demonstrated potent activity against this strain. japsonline.com

In another study, a series of 14 pyrazole-based sulfonamide derivatives were assessed for their antimycobacterial activity. jrespharm.comjrespharm.com While specific data against mycobacterial strains for these compounds were not detailed in the provided search results, the general class of pyrazole sulfonamides is recognized for its potential antimicrobial properties, which can extend to antimycobacterial effects. jrespharm.com

Antiproliferative Activity against Cell Lines (e.g., cancer cell lines for mechanistic insight)

The antiproliferative effects of pyrazole derivatives have been evaluated in various cancer cell lines. A class of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share a 1-benzyl-pyrazole core with the subject compound, demonstrated potent antiproliferative activity against the MIA PaCa-2 pancreatic cancer cell line. nih.govevitachem.com Two compounds from this series showed submicromolar antiproliferative activity and good metabolic stability. nih.govevitachem.com Mechanistically, these compounds were found to reduce mTORC1 activity, increase basal autophagy, and interfere with autophagic flux under starvation/refeed conditions. nih.govevitachem.com

Another study on pyrazole-4-sulfonamide derivatives reported moderate to excellent activity against rat brain tumor cell lines (C6). nih.gov These compounds were further tested for their in vitro antiproliferative activity against U937 cells, showing promising results. nih.gov

Anti-inflammatory Mechanism Studies (e.g., enzyme inhibition, cytokine modulation in cell models)

While direct studies on the anti-inflammatory mechanisms of 1-benzyl-1H-pyrazole-4-sulfonamide were not found, the broader class of pyrazole sulfonamides has been associated with anti-inflammatory properties. nih.gov Some pyrazole-based sulfonamide derivatives have been reported as COX-2/5-LOX inhibitors and COX-2 selective inhibitors, which are key enzymes in the inflammatory pathway. jrespharm.com This suggests a potential mechanism for anti-inflammatory action through the inhibition of these enzymes.

Antiparasitic Activity (e.g., Antileishmanial)

A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their activity against Leishmania species. nih.govnih.gov These compounds showed an active profile against promastigote forms of Leishmania infantum and Leishmania amazonensis. nih.govnih.gov Notably, two of the derivatives, 3b and 3e, exhibited antileishmanial activity comparable to the reference drug pentamidine (B1679287) against L. infantum, but with lower cytotoxicity to murine macrophages. nih.gov The addition of a sulfonamide group to the pyrazole core was found to be crucial for the observed antileishmanial activity. nih.gov

Emerging Research Directions and Future Perspectives

Design of Advanced 1-benzyl-1H-pyrazole-4-sulfonamide Analogues

The structural framework of this compound offers a versatile platform for the design of advanced analogues with enhanced biological activities. acs.orgnih.gov Medicinal chemists are actively exploring structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds. nih.gov Key modifications often involve the substitution on the benzyl (B1604629) and pyrazole (B372694) rings, as well as alterations to the sulfonamide group itself.

Research has demonstrated that the introduction of various substituents on the benzyl ring can significantly modulate the biological profile of these analogues. For example, the synthesis of derivatives with different substitution patterns on the phenyl ring has been a key strategy. nih.gov Similarly, modifications on the pyrazole ring, such as the introduction of methyl groups, have led to the development of compounds like 1-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide. bldpharm.com

The sulfonamide moiety is also a critical site for modification. By reacting pyrazole sulfonyl chlorides with a variety of amines, a diverse library of N-substituted sulfonamide derivatives can be generated. nih.gov This approach allows for the fine-tuning of the molecule's physicochemical properties, which can influence its pharmacokinetic and pharmacodynamic profile.

Table 1: Examples of this compound Analogues and Key Intermediates

| Compound Name | CAS Number | Molecular Formula | Role/Significance |

| 1-benzyl-1H-pyrazole-4-sulfonyl chloride | Not Available | C10H9ClN2O2S | Key intermediate for synthesizing sulfonamide analogues. uni.lu |

| 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 1307416-81-4 | Not Available | An analogue with methyl substitutions on the pyrazole ring. bldpharm.com |

| 1-Benzyl-1H-pyrazol-4-ol | 226989-35-1 | C10H10N2O | A precursor or related structure in pyrazole chemistry. bldpharm.com |

| 1-Benzyl-1H-pyrazole-4-boronic acid, pinacol (B44631) ester | 761446-45-1 | Not Available | A building block for creating more complex pyrazole derivatives. sigmaaldrich.comchemicalbook.com |

Hybrid Molecules Incorporating the this compound Scaffold

A promising strategy in drug discovery involves the creation of hybrid molecules that combine the structural features of two or more pharmacophores. This approach can lead to compounds with dual or synergistic modes of action. The this compound scaffold is an attractive component for such hybrids due to its established biological relevance. scispace.com

For instance, researchers have synthesized hybrid compounds that link the pyrazole-sulfonamide core to other biologically active moieties. One study describes the synthesis of pyrazolyl derivatives and pyrazolopyrimidines bearing a sulfonamide group, highlighting the potential for creating novel antimicrobial agents. scispace.com The design of these hybrids often aims to target multiple pathways involved in a disease process, potentially leading to improved efficacy and a reduced likelihood of drug resistance.

Development of Chemical Probes and Tools for Biological Research

The development of chemical probes is crucial for elucidating complex biological processes and identifying new drug targets. The this compound scaffold can be adapted to create such tools. By incorporating reporter groups, such as fluorescent tags or biotin, into the molecular structure, researchers can design probes to visualize and track the interactions of these compounds within a biological system.

These chemical tools can be instrumental in target identification and validation studies. For example, a probe based on a potent and selective this compound analogue could be used in affinity chromatography experiments to isolate its protein target from a cell lysate. Furthermore, fluorescently labeled probes can be employed in cellular imaging studies to determine the subcellular localization of the compound and its target. The insights gained from these experiments are invaluable for understanding the mechanism of action and for the rational design of next-generation therapeutic agents. ub.edu

Theoretical Predictions for Novel Bioactive Conformations

Computational chemistry plays an increasingly important role in modern drug discovery, enabling the prediction of molecular properties and interactions. Theoretical studies on this compound and its analogues can provide valuable insights into their bioactive conformations. Techniques such as molecular docking and molecular dynamics simulations can be used to model the binding of these compounds to their biological targets. nih.govmdpi.com

These computational approaches can help to rationalize observed structure-activity relationships and guide the design of new analogues with improved binding affinities. For example, by analyzing the predicted binding mode of a series of analogues, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for activity. mdpi.com This information can then be used to propose modifications to the scaffold that are likely to enhance these interactions and, consequently, the biological potency of the compound. Furthermore, exploring the conformational landscape of these molecules can reveal low-energy conformations that are pre-organized for binding, which can be a key determinant of their efficacy. ub.edu

Potential for Agrochemical and Industrial Applications (academic perspective)

Beyond the pharmaceutical realm, the pyrazole and sulfonamide chemotypes have found applications in agriculture and industry. nih.govacs.orgroyal-chem.com From an academic perspective, it is conceivable that derivatives of this compound could be explored for such purposes.

In agriculture, pyrazole-containing compounds are known to exhibit fungicidal, herbicidal, and insecticidal properties. royal-chem.comresearchgate.netscielo.br The structural features of this compound could be systematically modified to develop novel agrochemicals. For instance, altering the substitution patterns on the aromatic rings could lead to compounds with selective activity against specific plant pathogens or weeds. Research in this area would involve screening libraries of analogues for their effects on various agricultural pests and diseases. scielo.brfrontiersin.org

Industrially, heterocyclic compounds like pyrazoles are used in the synthesis of dyes and other materials. nih.govroyal-chem.com The specific chromophoric and chemical properties of this compound derivatives could potentially be harnessed for applications in materials science, although this remains a more speculative area of research.

Q & A

(Basic) What are the key structural features of 1-benzyl-1H-pyrazole-4-sulfonamide that influence its reactivity in synthetic chemistry?

The compound contains a pyrazole ring substituted with a benzyl group at the 1-position and a sulfonamide group at the 4-position. The sulfonamide group (–SO₂NH₂) is highly electrophilic, enabling nucleophilic substitution or condensation reactions, while the benzyl group enhances steric bulk and modulates electronic properties. These features make it versatile for derivatization, particularly in medicinal chemistry for designing enzyme inhibitors .

(Basic) What are the standard synthetic routes for this compound?

A common method involves reacting 1-benzyl-1H-pyrazole-4-sulfonyl chloride with ammonia or amines. Key steps include:

Sulfonylation : Reacting pyrazole derivatives with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Amination : Treating the intermediate with aqueous ammonia to yield the sulfonamide.

Reaction progress is monitored via TLC, and purification employs recrystallization or column chromatography .

(Advanced) How can reaction conditions be optimized to improve sulfonamide yield and purity?

Optimization strategies include:

- Stoichiometry : Maintaining a 1:1.2 molar ratio of sulfonyl chloride to ammonia to minimize side products.

- Solvent Choice : Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Catalysis : Adding catalytic triethylamine to neutralize HCl byproducts.

- Temperature Control : Conducting reactions at 0–5°C to suppress hydrolysis. Post-reaction, HPLC or NMR validates purity .

(Advanced) What mechanistic insights explain the biological activity of pyrazole-sulfonamide derivatives?

Pyrazole-sulfonamides often act as enzyme inhibitors by binding to active sites via hydrogen bonds (sulfonamide NH) and π-π interactions (benzyl group). For example, crystallographic studies show sulfonamide oxygen atoms coordinating with metal ions in metalloenzymes, while the pyrazole ring occupies hydrophobic pockets .

(Basic) What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirms substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm).

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., sulfonamide dimerization).

- Mass Spectrometry : Validates molecular weight (expected [M+H]+: ~262.3 g/mol).

- HPLC : Assesses purity (>98% for pharmacological studies) .

(Advanced) How should researchers address contradictions in reported reactivity data for pyrazole-sulfonamides?

Discrepancies often arise from substituent effects or reaction conditions. For example, electron-withdrawing groups on the benzyl ring may reduce sulfonamide reactivity. Mitigation strategies:

- Compare studies using identical solvents/temperatures.

- Use computational tools (DFT) to predict electronic effects.

- Replicate conflicting experiments with controlled conditions .

(Advanced) What structure-activity relationship (SAR) strategies enhance the bioactivity of this compound?

- Substituent Variation : Introduce halogens (e.g., Cl, F) to the benzyl ring to improve lipophilicity and target binding.

- Sulfonamide Modification : Replace –NH₂ with methyl or acyl groups to modulate solubility.

- Pyrazole Functionalization : Add electron-donating groups (e.g., –OCH₃) to enhance π-stacking. Biological assays (e.g., enzyme inhibition IC₅₀) validate SAR hypotheses .

(Basic) What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep in airtight containers at 2–8°C.

- Disposal : Follow EPA guidelines for sulfonamide waste (incineration recommended) .

(Advanced) How can computational modeling predict the interaction of this compound with biological targets?

- Molecular Docking : Use PyMOL or AutoDock to simulate binding to enzymes (e.g., carbonic anhydrase).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models : Correlate substituent electronegativity with inhibitory potency using datasets from crystallography studies .

(Advanced) What evidence supports the potential of this compound as a kinase inhibitor?

Pyrazole-sulfonamides inhibit kinases by mimicking ATP’s adenine moiety. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.